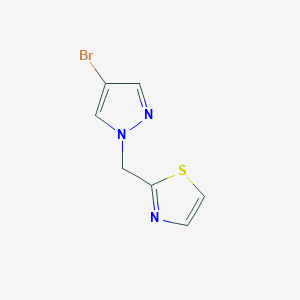
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine in the pyrazole ring can significantly influence the compound’s reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole typically involves the condensation of a thiazole derivative with a brominated pyrazole. One common method involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, which can further modify the compound’s biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the thiazole ring can lead to different biological activities.
Wissenschaftliche Forschungsanwendungen
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The bromine atom in the pyrazole ring can form halogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a thiazole ring.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring and an imidazole ring, showing similar biological activities.
Uniqueness
2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole is unique due to the presence of both a thiazole and a pyrazole ring, which can interact synergistically to enhance its biological activities. The bromine atom further adds to its reactivity and potential for modification .
Eigenschaften
Molekularformel |
C7H6BrN3S |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c8-6-3-10-11(4-6)5-7-9-1-2-12-7/h1-4H,5H2 |
InChI-Schlüssel |
TUTGLDNLNHGKMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CN2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



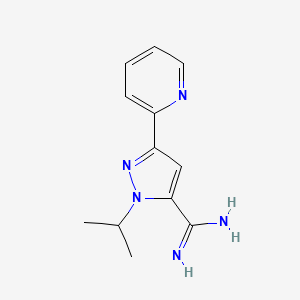
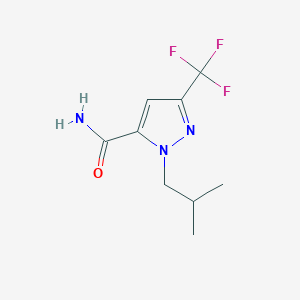
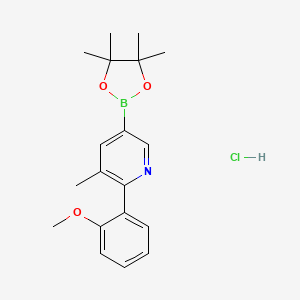
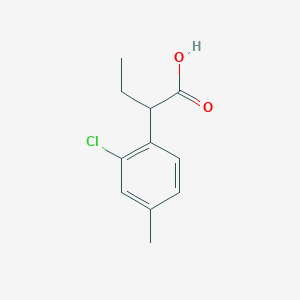
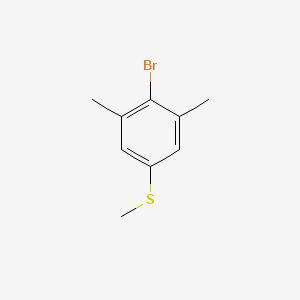
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)
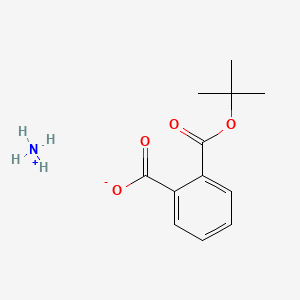
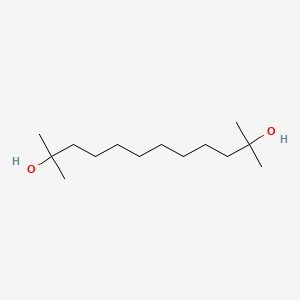
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)
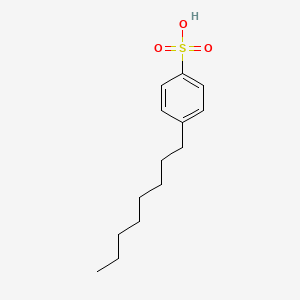

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
